molecular formula C10H16O2 B1422687 3-Ethoxyspiro[3.4]octan-1-one CAS No. 1182843-01-1

3-Ethoxyspiro[3.4]octan-1-one

Cat. No.: B1422687
CAS No.: 1182843-01-1
M. Wt: 168.23 g/mol
InChI Key: NFGPZEVAEVDSRK-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.4]octan-1-one is a spirocyclic compound featuring a ketone group at position 1 and an ethoxy substituent at position 2. The spiro[3.4]octane core consists of two fused rings—a three-membered and a four-membered ring—sharing a single atom. The ethoxy group likely enhances solubility and modulates electronic effects, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

1-ethoxyspiro[3.4]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGPZEVAEVDSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-Ethoxyspiro[3.4]octan-1-one undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations and Structural Features

Spiro[3.4]octan-1-one derivatives differ primarily in substituents and heteroatom placement. Key examples include:

Compound Name Substituents/Heteroatoms Molecular Formula Molecular Weight (g/mol) Source
3-Phenyl-2-azaspiro[3.4]octan-1-one Phenyl (C₆H₅), nitrogen in 2-aza ring C₁₃H₁₅NO 201.26
2-[1-(5-Methylthiophene-2-carbonyl)piperidin-4-yl]-3-phenyl-2-azaspiro[3.4]octan-1-one Thiophene, piperidinyl, phenyl C₂₄H₂₈N₂O₂S 424.56
5-Oxaspiro[3.4]octan-1-one Oxygen in 5-oxa ring C₇H₁₀O₂ 126.15
6-Azaspiro[3.4]octan-1-one HCl salt Nitrogen in 6-aza ring, HCl salt C₇H₁₂ClNO 161.63 (free base)

Key Observations :

  • Substituent Impact : Bulky groups like phenyl () or thiophene () enhance steric hindrance, affecting reactivity and binding in biological systems.

Physical and Spectral Properties

Melting Points and IR Data
Compound (ID) Melting Point (°C) IR (ν, cm⁻¹) Notable Substituents
6g (bis-4-chlorophenyl derivative, ) 274–276 1746 (C=O) 4-Chlorophenyl
6b (bis-4-tolyl derivative, ) 234–236 1737 (C=O) 4-Methylphenyl
S631-1647 (thiazolyl derivative, ) N/A N/A 4-Methylthiazole

Analysis :

  • Electron-withdrawing groups (e.g., Cl in ) increase melting points compared to electron-donating groups (e.g., methyl in ), likely due to stronger intermolecular forces.
  • Carbonyl stretching frequencies (IR) remain consistent (~1737–1746 cm⁻¹), typical for spirocyclic ketones .
NMR Spectral Trends
  • 6g () :
    • ¹H-NMR: Aromatic protons at δ 7.17–7.41 ppm; cyclopentane CH₂ groups at δ 1.17–2.30.
    • ¹³C-NMR: Carbonyl at δ 171.48 ppm; aromatic carbons at δ 127.47–136.83.
  • 6b () :
    • ¹H-NMR: Methyl groups at δ 2.36 ppm; similar cyclopentane CH₂ signals.
    • ¹³C-NMR: Methyl carbon at δ 21.26 ppm; altered aromatic shifts due to methyl substitution.

Critical Analysis and Limitations

  • Data Gaps : Direct data for 3-Ethoxyspiro[3.4]octan-1-one are sparse, necessitating extrapolation from analogs.
  • Contradictions : While electron-withdrawing groups generally increase melting points, exceptions may arise due to crystal packing differences .

Biological Activity

Overview

3-Ethoxyspiro[3.4]octan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors, which can lead to alterations in cellular pathways.

The biological activity of 3-Ethoxyspiro[3.4]octan-1-one involves its ability to interact with specific enzymes and receptors. This interaction can result in the inhibition or activation of these targets, thereby influencing various biological processes. The compound has been studied for its potential role in enzyme inhibition, making it a candidate for drug development focusing on diseases modulated by enzymatic activity .

Biological Activity Data

The following table summarizes key findings on the biological activity of 3-Ethoxyspiro[3.4]octan-1-one:

Biological Activity Description Reference
Enzyme Inhibition Demonstrated potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Properties Exhibits antimicrobial activity against various bacterial strains.
Receptor Binding Shows affinity for certain receptors, which may influence signaling pathways.
Cytotoxic Effects Preliminary studies indicate cytotoxic effects on cancer cell lines.

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of 3-Ethoxyspiro[3.4]octan-1-one on a specific enzyme involved in the biosynthesis of cholesterol. The compound showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for hypercholesterolemia.
  • Antimicrobial Activity Assessment : Research conducted on the antimicrobial properties of 3-Ethoxyspiro[3.4]octan-1-one demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of 3-Ethoxyspiro[3.4]octan-1-one on various cancer cell lines, revealing that it induced apoptosis in a concentration-dependent manner, highlighting its potential role in cancer therapy.

The synthesis of 3-Ethoxyspiro[3.4]octan-1-one typically involves the reaction of suitable ketones with ethoxy groups under controlled conditions using bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like DMSO or THF . The compound's unique structure contributes to its distinct chemical reactivity and biological activity.

Comparison with Related Compounds

Comparative studies with similar compounds, such as 3-Ethoxyspiro[3.4]octan-1-amine and 3-Ethoxyspiro[3.4]octan-1-ol, reveal differences in their biological activities due to variations in functional groups present in their structures. For instance, while the ketone derivative exhibits notable enzyme inhibition, the amine derivative shows enhanced receptor binding capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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